4-(Benzyloxy)thiophenol

CAS No.: 364339-59-3

Cat. No.: VC5758566

Molecular Formula: C13H12OS

Molecular Weight: 216.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 364339-59-3 |

|---|---|

| Molecular Formula | C13H12OS |

| Molecular Weight | 216.3 |

| IUPAC Name | 4-phenylmethoxybenzenethiol |

| Standard InChI | InChI=1S/C13H12OS/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,15H,10H2 |

| Standard InChI Key | YPRTZLQGVTVHBN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)S |

Introduction

Chemical Structure and Properties

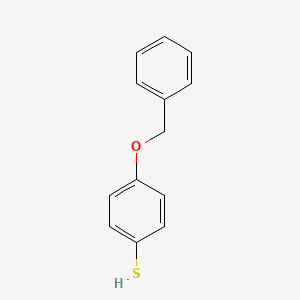

4-(Benzyloxy)thiophenol (C₁₃H₁₂OS) consists of a benzene ring with a thiol (-SH) group at position 1 and a benzyloxy (-OCH₂C₆H₅) substituent at position 4. The molecular weight is 216.30 g/mol, and its structure is validated by spectral data, including NMR and mass spectrometry .

Table 1: Key Physicochemical Properties

The benzyloxy group enhances lipophilicity, making the compound suitable for reactions requiring hydrophobic intermediates .

Synthesis Methods

Newman-Kwart Rearrangement

This method involves converting a phenol derivative to a thiophenol. For 4-(benzyloxy)thiophenol, 4-benzyloxyphenol is first converted to its O-aryl thiocarbamate, which undergoes thermal rearrangement to the S-aryl isomer. Acid hydrolysis then yields the thiophenol .

Direct Functionalization of Thiophenol

A patent (CN102093269B) describes a route for analogous compounds:

-

Esterification: Thiophenol reacts with acetic anhydride to form a thioester.

-

Etherification: The thioester undergoes coupling with benzyl chloride derivatives in the presence of iodine and sulfur dichloride.

-

Hydrolysis: Basic conditions cleave the ester, yielding the target compound .

Table 2: Comparative Synthesis Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Newman-Kwart | ~60% | High stereocontrol | Multi-step, harsh conditions |

| Direct Functionalization | ~50% | Scalable | Byproduct formation |

Reactivity and Applications

Nucleophilic Thiol Group

The -SH group participates in Michael additions, disulfide formation, and metal coordination. For example, in pharmaceutical synthesis, it acts as a ligand for gold nanoparticles or a crosslinker in polymer chemistry .

Benzyloxy Group as a Protecting Group

The benzyloxy moiety can be selectively removed via hydrogenolysis, enabling sequential functionalization in multi-step syntheses .

Pharmaceutical Intermediates

4-(Benzyloxy)thiophenol is a precursor to benzylbutyrolactones, which are key motifs in lignans and antiviral agents .

| Hazard Category | GHS Code | Precautions |

|---|---|---|

| Acute Toxicity (Oral) | H300 | Use gloves and fume hood |

| Skin Corrosion | H314 | Wear protective clothing |

| Aquatic Toxicity | H410 | Avoid environmental release |

Thiophenol derivatives are volatile and malodorous, requiring storage under inert atmospheres .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume